5-[(4-Nitrobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid
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Overview
Description
5-[(4-Nitrobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid is a complex organic compound with a molecular formula of C13H11N2O6 This compound is notable for its unique structure, which includes a nitrobenzyl group and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-Nitrobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid typically involves multiple steps. One common method starts with the preparation of the nitrobenzyl intermediate, which is then coupled with a pyridine derivative under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: 5-[(4-Nitrobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrobenzyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products Formed:
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridinecarboxylic acids.
Scientific Research Applications
5-[(4-Nitrobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a photolabile protecting group, which can be removed with light to control biological processes.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(4-Nitrobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid involves its interaction with specific molecular targets. The nitrobenzyl group can undergo photolysis, releasing the active pyridinecarboxylic acid moiety. This process can be used to control the release of active compounds in biological systems, making it valuable in research applications.
Comparison with Similar Compounds
- 4-Nitrobenzyl alcohol
- 4-Nitrobenzyl chloride
- 4-Nitrobenzyl bromide
Comparison: Compared to these similar compounds, 5-[(4-Nitrobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid is unique due to its tetrahydropyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where other nitrobenzyl derivatives may not be suitable.
Properties
IUPAC Name |
5-[(4-nitrophenyl)methoxy]-6-oxo-2,3-dihydro-1H-pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O6/c16-12-11(10(13(17)18)5-6-14-12)21-7-8-1-3-9(4-2-8)15(19)20/h1-4H,5-7H2,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNJYCUJBFAZPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(=C1C(=O)O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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